Cas no 26690-80-2 (Boc-NH-PEG1-OH)
Boc-NH-PEG1-OH Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-BOC-Aminoethanol
- Boc-Glycinol
- N-(2-Hydroxymethyl)carbamic acid benzyl ester
- 2-(Boc-amino)ethanol
- 2-(tert-Butoxycarbonylamino)-1-ethanol
- Boc-aminoethanol
- Boc-Gly-ol
- L-Ile-ol
- tert-Butyl (2-hydroxyethyl)carbamate
- (2-hydroxy-ethyl)-carbamic acid tert-butyl ester
- 2-(tert-Butoxycarbonyl)ethanolamine
- 2-(tert-butoxycarbonylamino)ethanol
- 2-Boc-ethanolamine
- Boc-2-aminoethanol
- Boc-NH-(CH2)2-1-naphthylamide
- N-(t-butoxycarbonyl)-2-hydroxy-ethylamine
- N-(tert-Butoxycarbonyl)ethanolaMine
- tert-butyl N-(2-hydroxyethyl)-carbamate
- 2-(Boc-amino)-1-ethanol
- N-(2-Hydroxyethyl)carbamic Acid tert-Butyl Ester
- tert-butyl 2-hydroxyethylcarbamate
- N-t-butoxycarbonyl-2-aminoethanol
- Carbamic acid, (2-hydroxyethyl)-, 1,1-dimethylethyl ester
- (2-Hydroxyethyl)carbamic acid tert-butyl ester
- Boc-NH-PEG1-OH
- N-Boc-2-hydroxyethylamine
- HY-W007322
- FT-0638629
- N-(t-butoxycarbonyl)ethanolamine
- tert-butyl-N-(2-hydroxyethyl)-carbamate
- tert.-butyl (2-hydroxyethyl)carbamate
- Z425738616
- t-butyl N-(-2-hydroxyethyl)-carbamate
- (N-Boc)-2-aminoethanol
- BocNH-PEG1-OH
- t-butyl N-(2-hydroxyethyl)carbamate
- DTXSID10369791
- 2-t-butoxycarbonylaminoethanol
- GPTXCAZYUMDUMN-UHFFFAOYSA-N
- tert-butyl(2-hydroxyethyl)carbamate
- SCHEMBL56640
- J-524795
- (2-hydroxy-ethyl)carbamic acid t-butyl ester
- (2-hydroxyethyl)carbamic acid t-butyl ester
- 2-(t-butoxycarbonylamino)ethanol
- 2-(tert-butyloxycarbonylamino)ethanol
- tert-butyl-2-hydroxyethylcarbamate
- tert-butyl-N-2-hydroxyethylcarbamate
- t-Boc-N-Amido-PEG1-alcohol
- N-t-butoxycarbonyl ethanolamine
- 2-(N-Boc-amino)-ethanol
- N-Boc-ethanolamine, 98%
- GPTXCAZYUMDUMN-UHFFFAOYSA-
- BP-12620
- N-(TERT-BUTOXYCARBONYL)-2-AMINOETHANOL
- N-(tert-Butyloxycarbonyl)-2-aminoethanol
- 2-(t-butyloxycarbonylamino) ethanol
- 2-Aminoethan-1-ol, N-Boc protected
- N-tert-butoxycarbonyl-amino ethyl alcohol
- t-butyl (2-hydroxyethyl)carbamate
- EN300-52465
- AKOS000321487
- SY004791
- 1,1-dimethylethyl (2-hydroxyethyl)carbamate
- N-Boc-ethanolamine, purum, >=96.0% (GC)
- (2-hydroxyethyl)carbamic acid terbutyl ester
- N-t-butoxycarbonylethanolamine
- N-(t-butoxy-carbonyl)ethanolamine
- BCP04402
- 2-(tert-butyloxy-carbonylamino)ethanol
- tert-butyl 2-(hydroxy)ethylcarbamate
- AB3416
- t-butyl-N-(2-hydroxyethyl)carbamate
- 2-Hydroxyethylcarbamic acid tert-butyl ester
- 26690-80-2
- AS-14399
- tert-butyl N-(2-hydroxy-ethyl)carbamate
- 2-(N-tert-butoxycarbonylamino)ethanol
- J-016517
- AC-31980
- t-butyl 2-hydroxyethylcarbamate
- 2-tert-butoxycarbonylaminoethanol
- tert-butyl (2-hydroxyethyl)-carbamate
- 2-(t-butoxycarbonyl amino)ethanol
- 2-(N-t-butoxycarbonylamino)ethanol
- A818558
- (2-hydroxyethyl)-carbamic acid tert-butyl ester
- AM84853
- MFCD00056657
- H0899
- CS-W007322
- InChI=1/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
- 2-(BOC)aminoethanol
- N-(t-butoxycarbonyl)-2-aminoethanol
- N-Boc ethanolamine
- DTXCID10320827
- N-Boc-ethanolamine;Boc-ethanolamine;N-(tert-Butoxycarbonyl)ethanolamine
- ALBB-008895
- STK505646
- DB-013096
-
- MDL: MFCD00056657
- Inchi: 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
- InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
- SMILES: O(C(NCCO)=O)C(C)(C)C
Computed Properties
- Exact Mass: 161.10500
- Monoisotopic Mass: 161.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
- Topological Polar Surface Area: 58.6
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.042 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 92°C/0.3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.449(lit.)
- Water Partition Coefficient: Soluble in water or 1% acetic acid. Soluble in ethyl acetate and methanol.
- PSA: 58.56000
- LogP: 0.89430
- Solubility: Not available
Boc-NH-PEG1-OH Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H318,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S26-S39-S45-S36/37/39
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S39;S45
- Risk Phrases:R25; R37/38; R41
- Storage Condition:Storage temperature 2-8 ° C
Boc-NH-PEG1-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-NH-PEG1-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022129-5g |
N-Boc-Ethanolamine |
26690-80-2 | 97% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 022129-25g |
N-Boc-Ethanolamine |
26690-80-2 | 97% | 25g |
£32.00 | 2022-02-28 | |
| Fluorochem | 022129-100g |
N-Boc-Ethanolamine |
26690-80-2 | 97% | 100g |
£75.00 | 2022-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-5g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 5g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-10g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 10g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-25g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 25g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-100g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 100g |
¥120.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-500g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 500g |
¥595.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004791-1000g |
N-Boc-Ethanolamine |
26690-80-2 | >98% | 1000g |
¥1104.00 | 2025-04-15 | |
| abcr | AB136908-25 g |
N-(2-Hydroxyethyl)carbamic acid tert-butyl ester, 96%; . |
26690-80-2 | 96% | 25g |
€80.40 | 2022-06-02 |
Boc-NH-PEG1-OH Suppliers
Boc-NH-PEG1-OH Related Literature
-
A. C. Gon?alves,J. Luis Capelo,C. Lodeiro,A. A. Dos Santos Photochem. Photobiol. Sci. 2017 16 1174
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Smita Kashyap,Manickam Jayakannan J. Mater. Chem. B 2015 3 1957
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Wenjun Huang,Xiaoxia Wang,Changrong Wang,Lili Du,Jianhua Zhang,Liandong Deng,Huiqing Cao,Anjie Dong J. Mater. Chem. B 2019 7 965
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Smita Kashyap,Manickam Jayakannan J. Mater. Chem. B 2014 2 4142
-
Ruijie Zeng,Linquan Bao,Hongting Sheng,Lili Sun,Man Chen,Yan Feng,Manzhou Zhu RSC Adv. 2016 6 78576
Additional information on Boc-NH-PEG1-OH
Professional Introduction to Boc-NH-PEG1-OH (CAS No: 26690-80-2)
Boc-NH-PEG1-OH, chemically known by its CAS number 26690-80-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a Boc-protected amine group linked to a short polyethylene glycol (PEG) chain, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both the Boc group and the PEG moiety imparts unique properties that make it invaluable in drug development and molecular design.
The Boc (tert-butoxycarbonyl) group is a critical protective unit in peptide synthesis, ensuring that the amine functionality remains inert under various reaction conditions until selectively deprotected. This protection-deprotection strategy is fundamental in constructing complex peptide sequences without unwanted side reactions. In contrast, the PEG chain, with its molecular weight of 1 kDa, introduces hydrophilicity and steric hindrance, which are essential for improving the pharmacokinetic properties of therapeutic agents. Specifically, PEGylation can enhance drug solubility, prolong circulation time in the bloodstream, and reduce immunogenicity.
Recent advancements in nanomedicine have highlighted the importance of PEGylated compounds in developing targeted drug delivery systems. For instance, studies have demonstrated that PEGylated peptides can be effectively utilized as carriers for small molecule drugs or as components of nanoparticles. The short PEG chain in Boc-NH-PEG1-OH allows for precise control over the compound's behavior in biological environments, making it an ideal candidate for such applications. Moreover, the Boc-protected amine group provides a stable handle for further chemical modifications, enabling researchers to tailor the compound's properties to specific needs.
In the realm of antibody-drug conjugates (ADCs), Boc-NH-PEG1-OH has shown promise in enhancing the efficacy and safety of these therapies. By incorporating this compound into ADC design, scientists can optimize the ratio between the cytotoxic payload and the linker chemistry, thereby improving therapeutic outcomes. The stability provided by the Boc group ensures that the linker remains intact until it reaches its target site, while the PEG moiety minimizes off-target effects by reducing non-specific binding.
The utility of Boc-NH-PEG1-OH extends beyond peptide and protein conjugation. It has been employed in the synthesis of peptidomimetics and other biologically active molecules where both protection and hydrophilicity are required. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer pathways. The ability to modify both ends of the PEG chain while maintaining functional integrity offers unparalleled flexibility in molecular design.
From a synthetic chemistry perspective, Boc-NH-PEG1-OH exemplifies the synergy between protective groups and functional moieties. The Boc group ensures compatibility with standard peptide coupling reagents, while the PEG segment allows for integration into more complex molecular architectures. This combination has facilitated significant progress in medicinal chemistry, particularly in optimizing bioavailability and reducing toxicity.
Future research directions may explore novel applications of Boc-NH-PEG1-OH in gene therapy and mRNA delivery systems. The hydrophilic nature of PEG is particularly advantageous for stabilizing nucleic acid-based therapeutics, which often suffer from rapid degradation in biological fluids. By incorporating this compound into delivery vectors, researchers aim to enhance mRNA stability and target specificity, thereby improving therapeutic efficacy.
In conclusion, Boc-NH-PEG1-OH (CAS No: 26690-80-2) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique combination of a Boc-protected amine and a short PEG chain opens doors to numerous applications across drug development, nanomedicine, and biotechnology. As research continues to uncover new possibilities for this versatile intermediate, its significance is expected to grow further.
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